molecular formula C11H14BBrFNO2 B1522167 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073353-50-0

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1522167
CAS RN: 1073353-50-0
M. Wt: 301.95 g/mol
InChI Key: LSBZMTVRIRYRDL-UHFFFAOYSA-N
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Description

“5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C13H16BFN2O2 . It is a type of boric acid ester intermediate with benzene rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone are obtained by a three-step substitution reaction .


Molecular Structure Analysis

The molecular structures of similar compounds have been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the title compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .

Scientific Research Applications

Structural Analysis and Chemical Reactivity

The study by Sopková-de Oliveira Santos et al. (2003) introduces a pyridin-2-ylboron derivative, showcasing its structural properties and differences in chemical reactivity compared to its regioisomer. This compound's structural analysis reveals differences in the orientation of the dioxaborolane ring and the bond angles of the BO2 group. Ab initio calculations were conducted to understand the variations in HOMO and LUMO distributions, offering insights into its chemical behavior, which is crucial for developing new compounds in combinatorial chemistry (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Applications in Organic Light-Emitting Devices (OLEDs)

Stagni et al. (2008) explored the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, utilizing derivatives including 5-bromo-2-(1H-tetrazol-5-yl)pyridine. The study emphasizes the role of the ancillary ligand in color tuning for OLED applications. This research demonstrates how the electrochemical and photophysical properties of these complexes can be adjusted, offering potential for the development of polymetallic architectures and organic light-emitting electrochemical cell type devices (Stagni et al., 2008).

Boronic Acid Esters in Molecular Engineering

Huang et al. (2021) focused on synthesizing and analyzing boric acid ester intermediates, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. Through a series of substitution reactions, the compounds were characterized using various spectroscopic techniques and X-ray diffraction. This work contributes to molecular engineering by providing a detailed conformational analysis and investigating the physicochemical properties of the compounds, which are essential for designing new materials and molecules (Huang et al., 2021).

Fluorinated Pyrimidine Derivatives in Antitubercular Therapy

The research by Verbitskiy et al. (2016) involved the synthesis of various 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines, starting from 5-bromopyrimidine, to explore their antitubercular activity. This study highlights the potential of fluorinated pyrimidine derivatives in developing new therapeutic agents against Mycobacterium tuberculosis and multidrug-resistant strains, providing a foundation for future drug discovery efforts in the field of infectious diseases (Verbitskiy et al., 2016).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with the electrophilic organic group. In transmetalation, the nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that boronic acids and their derivatives are generally considered to have good bioavailability .

Result of Action

The molecular and cellular effects of 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester’s action would largely depend on the specific context of its use, particularly the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-fluoropyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment, with the reaction rate considerably accelerated at physiological pH .

properties

IUPAC Name

5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBZMTVRIRYRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660636
Record name 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1073353-50-0
Record name 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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